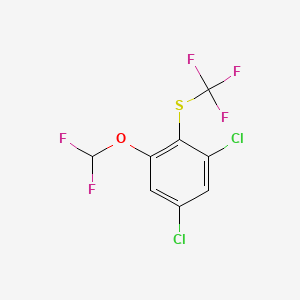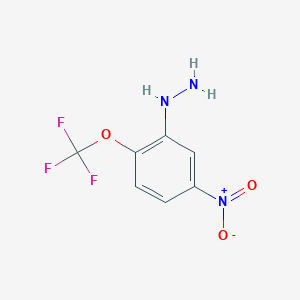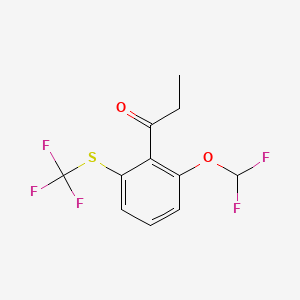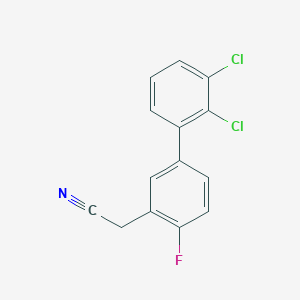![molecular formula C15H23NO5 B14065933 3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[321]octane-1,3-dicarboxylate is a complex organic compound that belongs to the family of tropane alkaloids
Méthodes De Préparation
The synthesis of 3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complex/chiral Lewis acid binary systems to achieve high diastereo- and enantioselectivities .
Analyse Des Réactions Chimiques
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate can be compared with other similar compounds, such as:
Tropane Alkaloids: These include compounds like cocaine and atropine, which share a similar bicyclic structure.
8-azabicyclo[3.2.1]octane Derivatives: These compounds have variations in their functional groups but share the same core structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H23NO5 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(18)15-7-6-10(11(15)17)8-16(9-15)13(19)21-14(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
APZMBSWTLOESAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(C1=O)CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)






